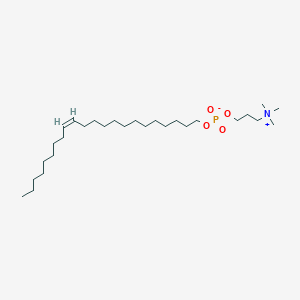
Erufosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erufosine, also known as erucylphospho-N,N,N-trimethylpropanolamine, is a novel derivative of erucylphosphocholine. It belongs to a group of antineoplastic drugs based on alkyl ether lipids. This compound can be effectively applied intravenously, can cross the blood-brain barrier, and shows antitumor activity in the micromolar range. It is a promising drug for the treatment of several types of tumors, including human urinary bladder carcinoma, breast carcinoma, glioblastoma, and multiple myeloma .
Métodos De Preparación
Erufosine is synthesized through a straightforward process starting from the parent alkylphospholipids. The synthesis involves the reaction of erucyl alcohol with phosphorus oxychloride, followed by the addition of trimethylamine. This results in the formation of erucylphospho-N,N,N-trimethylpropanolamine. The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure high yield and purity .
Análisis De Reacciones Químicas
Erufosine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form erucylphosphonic acid.
Reduction: Reduction of this compound can lead to the formation of erucylphosphine.
Substitution: this compound can undergo substitution reactions with halogens to form halogenated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine. The major products formed from these reactions are erucylphosphonic acid, erucylphosphine, and halogenated this compound derivatives .
Aplicaciones Científicas De Investigación
Erufosine has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study the behavior of alkylphospholipids in various chemical reactions.
Biology: It is used to investigate the effects of alkylphospholipids on cellular membranes and lipid metabolism.
Medicine: this compound is being studied for its potential as an antineoplastic agent in the treatment of various cancers, including breast carcinoma, glioblastoma, and multiple myeloma. It has shown promising results in preclinical studies and is being evaluated in clinical trials.
Industry: This compound is used in the development of new antineoplastic drugs and as a reference compound in the quality control of pharmaceutical products
Mecanismo De Acción
Erufosine exerts its effects by interacting with lipid membranes, leading to alterations in membrane order and fluidity. This interaction affects the dynamics of membrane proteins and disrupts lipid-lipid interactions. This compound also inhibits the phosphorylation of key signaling molecules such as PI3K, Akt, and c-Raf, which are involved in cell survival and proliferation pathways. These effects result in the induction of apoptosis and inhibition of tumor growth .
Comparación Con Compuestos Similares
Erufosine is compared with other alkylphospholipids such as miltefosine, perifosine, and edelfosine. While all these compounds share a similar mechanism of action, this compound is distinguished by its lower toxicity to bone marrow cells and its ability to cross the blood-brain barrier. This makes this compound a more favorable candidate for the treatment of brain tumors and other cancers with a reduced risk of bone marrow suppression .
Similar compounds include:
Miltefosine: An alkylphosphocholine with antineoplastic and antiparasitic properties.
Perifosine: An alkylphosphocholine that inhibits Akt signaling and induces apoptosis in cancer cells.
Edelfosine: An alkyl-lysophospholipid that selectively induces apoptosis in cancer cells without affecting normal cells
This compound’s unique properties, such as its ability to cross the blood-brain barrier and its lower bone marrow toxicity, make it a promising candidate for further research and development in cancer therapy.
Propiedades
Número CAS |
202867-33-2 |
|---|---|
Fórmula molecular |
C28H58NO4P |
Peso molecular |
503.7 g/mol |
Nombre IUPAC |
[(Z)-docos-13-enyl] 3-(trimethylazaniumyl)propyl phosphate |
InChI |
InChI=1S/C28H58NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-32-34(30,31)33-28-25-26-29(2,3)4/h12-13H,5-11,14-28H2,1-4H3/b13-12- |
Clave InChI |
JRNJGNRNGUZCTF-SEYXRHQNSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCCCCCOP(=O)([O-])OCCC[N+](C)(C)C |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCCCCCOP(=O)([O-])OCCC[N+](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


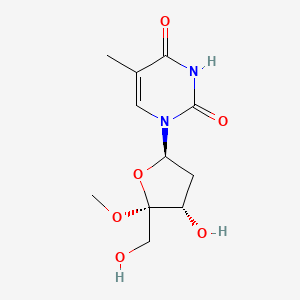
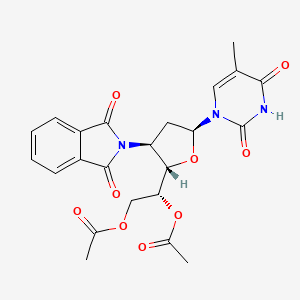

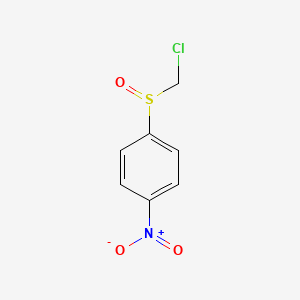

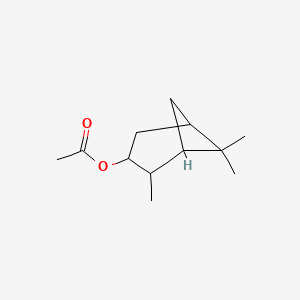
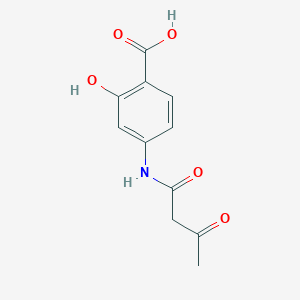

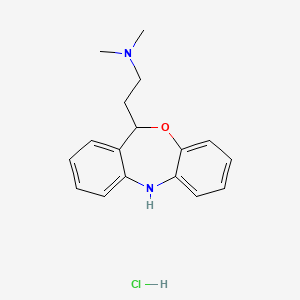
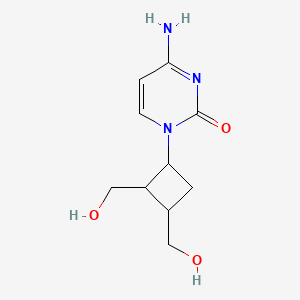
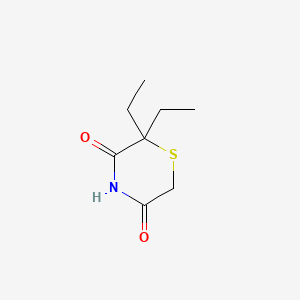
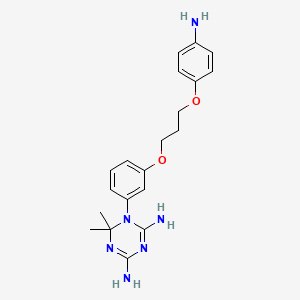
![2-[4-[(6-Methoxy-8-quinolinyl)amino]pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12787588.png)

